4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H8F4O2. This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid typically involves the reaction of 3-fluorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl and fluorophenyl groups can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-oxo-butanoic acid: Similar in structure but lacks the fluorophenyl group.
4,4,4-Trifluoro-3-methyl-2-butenoi: Contains a trifluoromethyl group but differs in the alkyl chain structure.
4,4,4-Trifluoro-3-phenylbutanoic acid: Similar but with a phenyl group instead of a fluorophenyl group.
Uniqueness
4,4,4-Trifluoro-3-(3-fluorophenyl)butanoic acid is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for use in various applications.
Properties
Molecular Formula |
C10H8F4O2 |
---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H8F4O2/c11-7-3-1-2-6(4-7)8(5-9(15)16)10(12,13)14/h1-4,8H,5H2,(H,15,16) |
InChI Key |
DREZAMQSZNJNNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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